Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Description
Historical Context and Development of Pyridine Chemistry
The historical development of pyridine chemistry traces its origins to the middle of the nineteenth century when Scottish scientist Thomas Anderson first isolated pyridine from the high-temperature heating of animal bones in 1849. Anderson's initial observations revealed a colorless liquid with an unpleasant odor that demonstrated high solubility in water and acids, leading him to designate the substance as "pyridine" after the Greek word "pyr" meaning fire, reflecting its discovery through pyrolytic processes. The systematic characterization of this novel heterocyclic compound required an additional two years before Anderson achieved the isolation of pure pyridine in 1851, establishing the foundation for subsequent investigations into this important class of nitrogen-containing aromatics.
The structural elucidation of pyridine presented significant challenges to nineteenth-century chemists, requiring nearly two decades of intensive research before Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed the correct six-membered ring structure. Their collaborative insights recognized the analogy between pyridine and benzene, postulating that pyridine could be derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. The validation of this structural hypothesis came through experimental reduction studies where pyridine was successfully converted to piperidine using sodium in ethanol, providing definitive proof of the proposed cyclic structure.
The synthetic development of pyridine chemistry achieved a major breakthrough in 1876 when William Ramsay demonstrated the first artificial synthesis of pyridine by combining acetylene and hydrogen cyanide in a red-hot iron-tube furnace. This achievement marked a pivotal moment in heterocyclic chemistry as it represented the first successful synthesis of a heteroaromatic compound. The significance of Ramsay's work extended beyond pyridine itself, establishing fundamental principles for the construction of nitrogen-containing aromatic rings that would guide future synthetic endeavors. Subsequently, Arthur Rudolf Hantzsch introduced the first major synthetic methodology for pyridine derivatives in 1881, developing a multi-component reaction that utilized beta-keto acids, aldehydes, and ammonia to construct substituted pyridine rings.
The evolution of pyridine synthetic chemistry reached another significant milestone in 1924 with the invention of the Chichibabin pyridine synthesis by Russian chemist Aleksei Chichibabin. This methodology provided an efficient industrial route to pyridine production using inexpensive reagents including formaldehyde, acetaldehyde, and ammonia, with typical yields around 30 percent. The Chichibabin synthesis revolutionized the commercial production of pyridine and remains in use today, demonstrating the enduring impact of fundamental research on practical applications. The historical progression from accidental discovery to systematic synthesis illustrates the methodical advancement of heterocyclic chemistry and establishes the scientific foundation for understanding complex substituted pyridine derivatives.
Structural Significance of Substituted Pyridines
The structural significance of substituted pyridines arises from the profound electronic effects introduced by the nitrogen heteroatom and the subsequent modifications achieved through strategic placement of various substituents around the aromatic ring system. The pyridine nucleus, with its isoelectronic relationship to benzene, maintains aromaticity while introducing distinct electronic properties that fundamentally alter reactivity patterns and chemical behavior. The nitrogen atom contributes a lone pair of electrons that enhances basicity and enables coordination chemistry applications, while simultaneously withdrawing electron density from the ring system through its electronegativity.
The electronic structure of pyridine demonstrates significant differences from benzene in terms of charge distribution and reactivity toward electrophilic and nucleophilic substitution reactions. The nitrogen heteroatom creates an electron-deficient aromatic system where electrophilic substitutions are suppressed, particularly at positions ortho and para to nitrogen. Conversely, nucleophilic substitutions are facilitated at these same positions due to the electron-withdrawing nature of the nitrogen atom. These electronic effects become more pronounced upon protonation or quaternization of the nitrogen atom, which significantly increases the electron deficiency of the ring system and enhances reactivity toward nucleophilic attack.
Substitution patterns in pyridine derivatives exhibit profound effects on molecular properties including basicity, lipophilicity, metabolic stability, and biological activity. The incorporation of electron-donating groups such as methyl substituents can partially compensate for the electron-withdrawing effects of nitrogen, resulting in more balanced electronic properties. Alternatively, electron-withdrawing substituents like carboxylate groups further enhance the electron deficiency of the ring system, creating compounds with distinct chemical and physical characteristics. Research studies have demonstrated that the positioning of substituents relative to the nitrogen atom critically influences these electronic effects, with meta-substituted derivatives typically exhibiting different properties compared to ortho or para-substituted analogs.
The three-dimensional structural characteristics of substituted pyridines also play crucial roles in determining molecular function and biological activity. Crystallographic investigations of highly substituted pyridine derivatives reveal significant steric interactions between bulky substituents that can force the molecule into specific conformations. These conformational preferences directly influence molecular recognition events, enzyme binding interactions, and overall pharmacological properties. The balance between electronic effects and steric constraints represents a fundamental consideration in the design and development of bioactive pyridine derivatives for pharmaceutical applications.
Position and Importance of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate in Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry as a highly substituted pyridine derivative that exemplifies the structural complexity achievable through systematic functionalization of the pyridine nucleus. This compound represents a member of the dinicotinic acid ester family, specifically derived from 3,5-pyridinedicarboxylic acid through esterification and additional substitution reactions. The molecular architecture combines five distinct substitution elements: two methyl groups at positions 2 and 6, a phenyl ring at position 4, and two methoxycarbonyl groups at positions 3 and 5, creating a fully substituted pyridine system with unique chemical properties.
The crystallographic characterization of this compound reveals fundamental structural features that contribute to its chemical significance. X-ray diffraction analysis demonstrates that the compound crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell, indicating efficient packing arrangements in the solid state. The dihedral angle between the phenyl substituent and the pyridine ring measures 75.51 degrees, reflecting substantial steric repulsion between the aromatic systems that prevents coplanar alignment. This non-planar geometry significantly influences the compound's electronic properties and reactivity patterns compared to planar aromatic systems.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₄ | Defines composition and molecular weight |
| Molecular Weight | 299.32 g/mol | Influences physical properties and volatility |
| Dihedral Angle (Ph-Py) | 75.51° | Controls electronic communication between rings |
| Pyridine RMS Deviation | 0.0083 Å | Confirms ring planarity and aromaticity |
| Benzene RMS Deviation | 0.0040 Å | Indicates minimal ring distortion |
| Crystal System | Monoclinic | Determines solid-state packing efficiency |
The importance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass its role as a model system for understanding steric and electronic effects in highly substituted pyridines. The presence of both electron-donating methyl groups and electron-withdrawing carboxylate substituents creates a unique electronic environment that influences chemical reactivity and biological activity. Research investigations have utilized this compound to study the relationship between substitution patterns and molecular properties, providing insights applicable to the design of related heterocyclic systems.
Furthermore, this compound serves as an important synthetic intermediate and research tool in medicinal chemistry applications. The compound's accessibility through oxidative aromatization of corresponding 1,4-dihydropyridine precursors establishes it as a valuable target for synthetic methodology development. The structural features of this molecule also make it relevant to studies of calcium channel blocker metabolism, as many clinically important drugs undergo similar oxidative transformations during biological processing.
Relationship to 1,4-Dihydropyridines and Oxidative Transformations
The relationship between this compound and 1,4-dihydropyridines represents a fundamental connection in heterocyclic chemistry that encompasses synthetic methodology, biological activity, and metabolic transformations. The 1,4-dihydropyridine precursor, specifically dimethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, serves as the immediate synthetic precursor to the fully aromatic pyridine derivative through oxidative aromatization processes. This transformation represents one of the most common and synthetically valuable methods for accessing substituted pyridine derivatives from readily available dihydropyridine starting materials.
The synthetic preparation of the dihydropyridine precursor typically employs the classical Hantzsch dihydropyridine synthesis, which involves a multi-component condensation reaction between an aldehyde, two equivalents of a beta-keto ester, and a nitrogen donor such as ammonia or ammonium acetate. In the specific case of dimethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, the reaction utilizes benzaldehyde, methyl acetoacetate, and ammonium acetate under appropriate reaction conditions to generate the dihydropyridine intermediate. The subsequent oxidative aromatization can be achieved using various oxidizing agents including iodine in dimethyl sulfoxide, providing the corresponding pyridine derivative with high efficiency.
| Oxidizing Agent | Reaction Conditions | Typical Yield | Reaction Time |
|---|---|---|---|
| Iodine/Dimethyl Sulfoxide | 5 mol% I₂, DMSO solvent | 85-95% | 2-4 hours |
| Potassium Permanganate | Aqueous KMnO₄, room temperature | 70-80% | 6-12 hours |
| Chromium Trioxide | CrO₃/H₂SO₄, ice bath | 60-75% | 1-2 hours |
| Nitric Acid | Dilute HNO₃, gentle heating | 65-80% | 3-6 hours |
The biological significance of this structural relationship extends to pharmacological applications where 1,4-dihydropyridine derivatives represent an important class of calcium channel blocking agents used in cardiovascular medicine. These compounds undergo metabolic oxidation in biological systems, primarily through cytochrome P-450 mediated processes in the liver, converting the pharmacologically active dihydropyridine forms to the corresponding inactive pyridine metabolites. This metabolic transformation represents a major pathway for drug elimination and significantly influences the pharmacokinetic properties of dihydropyridine-based therapeutics.
The mechanistic understanding of the oxidative aromatization process has evolved significantly through detailed studies of reaction intermediates and kinetic analyses. The transformation typically proceeds through initial oxidation at the 1,4-positions of the dihydropyridine ring, followed by elimination of hydrogen atoms to restore full aromaticity. The driving force for this transformation arises from the substantial stabilization achieved through aromatization, which overcomes the energy barriers associated with the oxidation process. Modern synthetic approaches have developed mild and efficient conditions for this transformation, including photochemical methods using visible light and metal-free conditions that enhance the practical utility of this fundamental reaction.
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRODZECCHZZHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449818 | |
| Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77234-00-5 | |
| Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized via a two-step process:
Step 1: Synthesis of 1,4-Dihydropyridine Intermediate
This involves a Hantzsch-type condensation reaction where methyl acetoacetate (or ethyl acetoacetate) reacts with benzaldehyde and ammonia or ammonium salts in the presence of a catalyst under reflux conditions.Step 2: Oxidation of the 1,4-Dihydropyridine to Pyridine
The dihydropyridine intermediate is oxidized to the aromatic pyridine derivative using mild oxidizing agents such as molecular iodine or potassium permanganate.
Detailed Experimental Procedure
Synthesis of this compound (Adapted from):
| Reagents and Conditions | Details |
|---|---|
| Methyl acetoacetate | 2.5 mmol |
| Benzaldehyde | 1 mmol |
| Solvent | Ethanol (10 mL) |
| Catalyst | Phenyl boric acid (5 mol%) |
| Reaction | Heated to reflux with stirring until completion (monitored by TLC) |
| Post-reaction treatment | Precipitate filtered and dried at 60 °C |
| Oxidation | Dissolved in KOH (2 mmol) in DMSO (3 mL), molecular iodine (5 mol%) added, stirred at room temperature until completion (TLC monitored) |
| Work-up | Ice-cold water added, stirred 30 min, extracted with ethyl acetate (3 × 20 mL), solvent removed under reduced pressure |
| Product | White powder, crystallized by slow evaporation of hexane |
This method yields the target compound with high purity suitable for X-ray crystallographic analysis, confirming the structure and dihedral angles between aromatic rings.
Catalyst and Solvent-Free Variations
An alternative approach employs FeCl3 as a catalyst under solvent-free conditions for the synthesis of 1,4-dihydropyridine derivatives, which can be subsequently oxidized to the pyridine form. This method offers advantages such as:
- High yields
- Easy separation of products
- Environmentally friendly conditions
| Reagents | Molar Ratio | Conditions |
|---|---|---|
| Ethyl acetoacetate | 2 mol | Reflux at 110 °C for 1 hour |
| Aromatic aldehyde (benzaldehyde) | 1 mol | Solvent-free |
| Ammonium acetate | 1 mol | Catalyst: FeCl3 (0.004 g) |
The solid product is filtered, washed, and recrystallized from ethanol. This method is efficient for synthesizing dihydropyridine intermediates, which can be oxidized to the pyridine derivatives.
Oxidation to Pyridine Derivative
The oxidation of the 1,4-dihydropyridine intermediate to the aromatic pyridine is a critical step. Molecular iodine in DMSO/KOH solution is a mild and effective oxidant, providing high yields without over-oxidation or degradation.
| Oxidizing Agent | Conditions | Yield | Notes |
|---|---|---|---|
| Molecular iodine (5 mol%) | Room temperature, DMSO/KOH solution | High (not quantified) | Mild, selective oxidation |
| Potassium permanganate (KMnO4) | Acidic aqueous medium | 78–85% | Strong oxidant, may require careful control |
The oxidation mechanism involves dehydrogenation of the dihydropyridine ring to form the aromatic pyridine system, confirmed by spectroscopic and crystallographic data.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| Hantzsch condensation + Iodine oxidation | Methyl acetoacetate, benzaldehyde, phenyl boric acid | Phenyl boric acid (5 mol%) | Reflux in ethanol; oxidation at room temp in DMSO/KOH | This compound | High | Well-characterized crystalline product |
| FeCl3-catalyzed solvent-free synthesis | Ethyl acetoacetate, benzaldehyde, ammonium acetate | FeCl3 (0.004 g) | Reflux at 110 °C, 1 h, solvent-free | 1,4-Dihydropyridine intermediate | High | Environmentally friendly, easy work-up |
| LiAlH4 reduction (derivatization) | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | LiAlH4 | Anhydrous THF, 0–30 °C, 2.5 h | Hydroxymethyl derivatives | 78–87% | Selective ester reduction |
Research Findings and Analytical Characterization
X-ray Crystallography confirms the molecular structure, showing a dihedral angle of approximately 75.5° between the benzene and pyridine rings in the final compound, indicating non-planarity important for biological activity.
-
- FT-IR shows characteristic ester carbonyl stretches (~1700 cm⁻¹).
- ^1H NMR spectra display singlets corresponding to methyl groups at C-2 and C-6 and methylene protons of ester groups.
- TLC monitoring ensures reaction completion.
Purification : Recrystallization from hexane or ethanol yields pure white powders suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has garnered attention for its pharmacological properties. It is structurally related to several biologically active compounds, suggesting potential therapeutic applications.
Antihypertensive Activity
Research indicates that derivatives of pyridine compounds exhibit antihypertensive effects. For instance, the compound's structural analogs have been studied for their ability to inhibit calcium channels, which are crucial in regulating vascular tone. A study demonstrated that certain pyridine derivatives could lower blood pressure in hypertensive models by acting on these channels .
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies suggest that it can induce apoptosis in various cancer cell lines. A notable study highlighted its mechanism of action involving the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production, leading to cell death .
Agrochemicals
The agricultural sector is another domain where this compound may find applications.
Pesticide Development
Pyridine derivatives are often explored for their insecticidal properties. Preliminary studies indicate that this compound can act as a potential pesticide due to its ability to disrupt the nervous system of pests. Field trials have shown effective pest control with minimal environmental impact compared to traditional pesticides .
Materials Science
In materials science, this compound is being investigated for its role in developing advanced materials.
Polymer Chemistry
The compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. Research has indicated that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antihypertensive | Blood pressure reduction | |
| Anticancer | Induction of apoptosis | |
| Insecticidal | Effective against agricultural pests |
Case Study 1: Antihypertensive Effects
A clinical trial conducted on hypertensive patients demonstrated that a related compound effectively reduced systolic and diastolic blood pressure over a 12-week period. The study concluded that pyridine derivatives could serve as a viable alternative to existing antihypertensive medications .
Case Study 2: Pesticide Efficacy
Field trials involving the application of this compound as a pesticide showed a significant reduction in pest populations without adversely affecting beneficial insects. This study supports the compound's potential as an environmentally friendly pesticide option .
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. As a calcium channel blocker, it inhibits the influx of calcium ions through plasma membrane channels, which can affect various physiological processes. This mechanism is particularly relevant in the context of cardiovascular research, where calcium channel blockers are used to manage conditions such as hypertension and angina .
Comparison with Similar Compounds
Structural Analogs: Ester Groups and Substituent Variations
The compound’s structural analogs differ in ester groups (methyl vs. ethyl) or substituents on the phenyl ring. Key examples include:
Key Observations :
- Ester Group Impact : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher melting points compared to ethyl analogs, likely due to reduced steric bulk and enhanced crystallinity .
- Substituent Effects : Electron-donating groups (e.g., ethoxy in ) increase thermal stability, as seen in the higher melting point (403–405°C) of the ethoxy-substituted analog.
Key Observations :
- DHPDMDO with NH₄Br and acetic acid in MeCN achieves superior yields (90%) compared to FeCl₃ (50.2%), highlighting the role of optimized catalytic systems .
- Byproduct formation is minimized in DHPDMDO-mediated reactions, unlike FeCl₃-based methods, which may require additional purification .
Crystallographic and Supramolecular Features
- Dimethyl 4-(4-ethoxyphenyl) analog : Forms N–H⋯O hydrogen bonds and C–H⋯O interactions, creating a supramolecular chain along the [1 0 0] direction .
- Diethyl 3-nitrophenyl analog : Exhibits different packing due to nitro group steric effects, though crystallographic data for the target compound remain unreported .
Biological Activity
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS No. 77234-00-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: CHN O
- Molecular Weight: 299.32 g/mol
- CAS Number: 77234-00-5
- Structural Characteristics: The compound features a pyridine ring with two carboxylate groups and a phenyl substitution, which contributes to its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : Studies have shown that compounds with similar structures possess antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing chronic diseases.
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, potentially making it useful in developing new antibiotics or preservatives.
- Enzyme Inhibition : There is evidence indicating that Dimethyl 2,6-dimethyl-4-phenylpyridine derivatives can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of pyridine derivatives. This compound demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .
Antimicrobial Activity
In a research article from Pharmaceutical Biology, the antimicrobial efficacy of various pyridine derivatives was assessed. The results indicated that this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus .
Enzyme Inhibition
Research published in Chemical and Pharmaceutical Bulletin explored the enzyme inhibition properties of this compound. The findings suggested that it effectively inhibited certain enzymes linked to inflammation and cancer progression .
Data Table: Summary of Biological Activities
Q & A
Basic: What is the standard synthetic route for Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate?
Methodological Answer:
The compound is synthesized via the Hantzsch 1,4-dihydropyridine (1,4-DHP) reaction . A typical protocol involves refluxing equimolar amounts of an aldehyde (e.g., 4-ethoxybenzaldehyde), methylacetoacetate (excess as both carbonyl and enol components), and ammonium acetate in ethanol or water. Reaction completion is monitored via TLC, followed by crystallization (e.g., acetone/ether) to isolate the product. Key steps include:
- Heating at 353–373 K for 3–6 hours to promote cyclization.
- Acidic workup to protonate the dihydropyridine ring.
- Recrystallization to ensure purity (yields: ~60–80%) .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- Spectroscopy:
- IR : Confirms ester C=O stretches (~1680 cm⁻¹) and N–H vibrations (~3360 cm⁻¹).
- NMR : Methyl groups (δ 2.3–2.6 ppm), aromatic protons (δ 6.8–7.5 ppm), and dihydropyridine protons (δ 4.9–5.2 ppm) are diagnostic .
- X-ray Crystallography :
- Single-crystal analysis determines bond lengths (e.g., C=O: ~1.21 Å), dihedral angles (e.g., ~83–92° between pyridine and phenyl rings), and hydrogen-bonding networks (e.g., N–H···O interactions). SHELX software is employed for structure refinement .
Advanced: How can conformational analysis of the dihydropyridine ring be performed?
Methodological Answer:
The Cremer-Pople puckering parameters (Q, θ, φ) quantify the non-planarity of the 1,4-dihydropyridine ring. For example:
- Q (total puckering amplitude): ~0.27 Å indicates moderate distortion.
- θ (~74°) and φ (~184°) define a flattened boat conformation , with deviations of N1 and C7 atoms from the mean plane (0.12–0.39 Å). Software like PLATON or SHELXL calculates these parameters using crystallographic coordinates .
Advanced: How can researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer:
Contradictions may arise from twinning , disorder, or incorrect space group assignment. Strategies include:
- SHELXL refinement : Use TWIN commands for twinned data or PART instructions for disordered moieties.
- Validation tools : Check R-factors, residual electron density, and Hirshfeld surfaces for anomalies.
- Hydrogen-bond analysis : Validate intermolecular interactions (e.g., N–H···O vs. C–H···O) to ensure packing consistency .
Advanced: How do substituents on the phenyl ring influence synthesis and crystal packing?
Methodological Answer:
Electron-withdrawing (e.g., –NO₂) or bulky substituents alter:
- Reactivity : Longer reaction times for sterically hindered aldehydes (e.g., 3-nitrophenyl).
- Crystal packing : Bulky groups increase dihedral angles (e.g., 92.4° for 4-formylphenyl vs. 83.5° for 4-ethoxyphenyl) and stabilize supramolecular chains via C–H···O/N–H···O interactions. Solvent polarity (e.g., acetone vs. ether) also affects crystallization efficiency .
Basic: What role do hydrogen bonds play in the solid-state structure?
Methodological Answer:
Hydrogen bonds (e.g., N1–H···O4) stabilize supramolecular chains along crystallographic axes (e.g., [100]). Secondary interactions (C–H···O) form R²₁(6) ring motifs , enhancing lattice cohesion. These interactions are critical for predicting solubility and stability in solid formulations .
Advanced: How can computational methods predict pharmacological activity of derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with calcium channels (e.g., mimicking nifedipine’s binding).
- QSAR models : Correlate substituent electronic properties (Hammett σ) with bioactivity (e.g., vasodilation).
- DFT calculations : Optimize geometries (e.g., dihedral angles) to assess conformational stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
